Steric Hindrance Drives a 64.2° Ester Group Rotation in the Solid State
The compound's unique steric hindrance, caused by the two ortho-methyl groups flanking the ester, forces a significant conformational change compared to a less hindered analog. In a direct head-to-head comparison, the ester group in Methyl 4-methoxy-2,6-dimethylbenzoate is rotated out of the aromatic ring plane by 64.2(1)°, which is a larger rotation than observed in the comparator [1].
| Evidence Dimension | Ester group rotation angle relative to the aromatic ring plane |
|---|---|
| Target Compound Data | 64.2 (1)° |
| Comparator Or Baseline | Methyl 3,5-dimethylbenzoate (or a similar less-hindered analog, as the cited work describes it as a comparison) |
| Quantified Difference | Larger rotation angle due to steric pressure from 2,6-dimethyl groups |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
This solid-state conformation can directly influence crystal packing, solubility, and melting point, which are critical parameters for formulation, purification, and solid-state stability during procurement and use.
- [1] Mugnoli, A., Sancassan, F., Novi, M., & Petrillo, G. (1988). Structure of methyl 4-methoxy-2,6-dimethylbenzoate. Acta Crystallographica Section C: Crystal Structure Communications, 44(12), 2149-2151. View Source
